Levorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

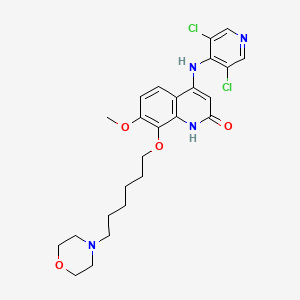

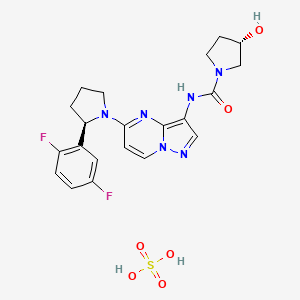

Levorin is an antibiotic of the polyene series, obtained from cultures of Actinomyces levoris.

Wissenschaftliche Forschungsanwendungen

Membrane Activity and Muscle Function

Levorin, a polyene antibiotic, demonstrates significant effects on muscle activity. It forms ionic channels in lipid and cell membranes when complexed with cholesterol and ergosterol. This ability leads to an increase in membrane permeability for various molecules and the formation of channels in muscle fiber cell membranes, which aids in the flow of energy substrates to cells during intense muscle activity. Additionally, Levorin reduces the surface tension of aqueous solutions, influencing blood fluidity and stream in blood vessels, which could be crucial during muscle exertion. Its potential role in preventing lipid peroxidation and enhancing antioxidant protection is also noted, suggesting its impact on physical efficiency and fatigue mitigation during high-power activities (Kurbanov & Kasumov, 2004).

Impact on Amino Acid Transport

Levorin has been found to inhibit the active transport of amino acids in rat small intestine cells. It decreases the oxygen-dependent transfer of amino acids like glycine and leucine, impacting their accumulation in enterocytes. This inhibition intensifies with prolonged contact between the intestinal mucosa and the antibiotic, suggesting a direct effect on amino acid transfer and accumulation in the cells (Lishnevskaia, Orlova, Sizova, & Tereshin, 1980).

Influence on Adrenal Cortex Function

In studies involving albino rats, oral administration of Levorin and its sodium salt showed an impact on adrenal cortex function. The treatment led to a reduction in corticosterone levels in the blood at certain periods post-administration, coupled with changes in the weight coefficients of the thymus and prostate. This suggests Levorin's potential effect on the hormonal and metabolic pathways in the body (Polosova, Dumova, & Loginov, 1975).

Modulation of Intestinal Glucose Transport

Levorin has also been shown to affect glucose transport in the rat small intestine. It lowered the transport rate and accumulation of glucose by the epithelial cells, suggesting its influence on the glucose transport mechanism. This effect is potentially linked to changes in the electrochemical gradient of Na+, which is crucial for glucose transport across cell membranes (Roshchina, Lishnevskaia, Sizova, Orlova, & Tereshin, 1980).

Derivatives and Biological Activity

Studies on Levorin derivatives, specifically aminophenylphosphonic derivatives, have shown that they retain antifungal and antiviral activities while being low in toxicity. These derivatives offer a new avenue for the development of antimicrobial agents with potentially reduced side effects (Belakhov et al., 1990).

Effects on Entamoeba

Research into Levorin's impact on Entamoeba has revealed significant ultrastructural alterations, including changes in cytoplasmic vacuoles, cytoplasm density, and cell membranes, leading to cytolysis. This suggests Levorin's amebicidal effect is primarily due to its membranotropic properties, potentially making it a candidate for treating infections caused by this protozoan (Ovnanian et al., 1987).

Eigenschaften

CAS-Nummer |

11014-70-3 |

|---|---|

Produktname |

Levorin |

Molekularformel |

C59H84N2O18 |

Molekulargewicht |

1109.31 |

IUPAC-Name |

(23E,25E,27E,29E,31E,33E,35E)-22-(((2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-38-(7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl)-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxooxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1 |

InChI-Schlüssel |

OPGSFDUODIJJGF-LIACIYQQSA-N |

SMILES |

CC(C(CC(c1ccc(N)cc1)=O)O)CC(C2OC(CC(CCCC(CC(CC(CC(CC(CC(C(C(O)=O)C(CC(/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2C)O[C@@H]3OC([C@H]([C@@H](C3O)N)O)C)O)O)=O)O)O)O)=O)=O)=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levorin; Levorine; Levorinum; Levorina; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)